molecular formula C97H124N20O34S2 B12408143 Gastrin I (human) (sulfated)

Gastrin I (human) (sulfated)

Cat. No.: B12408143
M. Wt: 2178.3 g/mol
InChI Key: WSLIFCVCCVWYQQ-RNXBIMIWSA-N
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Description

Genomic Architecture of the Human Gastrin Gene

The human gastrin gene (GAST) is located on the long arm of chromosome 17 (17q21) and spans approximately 4.0 kilobase pairs (kbp) . It encodes preprogastrin, a 101-amino acid precursor protein comprising a 21-residue signal peptide, an 80-amino acid progastrin sequence, and a C-terminal flanking peptide (CTFP) . The gene’s promoter region includes a TATA box and regulatory elements responsive to physiological stimuli such as pH changes and hormonal signals, though specific transcription factor binding sites remain under investigation .

Exon-Intron Structure and Regulatory Elements

The GAST gene is organized into three exons and two introns (Table 1) . Exon 1 (130 base pairs) encodes the signal peptide and the N-terminal region of progastrin. Exon 2 (116 base pairs) contains sequences for the spacer peptide and part of the bioactive domain, while exon 3 (703 base pairs) covers the remainder of the bioactive domain and the CTFP . The introns, spanning 1.3 kbp (intron 1) and 1.8 kbp (intron 2), include splice sites critical for mRNA processing. Regulatory elements in the 5' flanking region, such as a gastrin-releasing peptide (GRP) response element, modulate tissue-specific expression in gastric antral G cells .

Table 1: Exon-Intron Structure of the Human GAST Gene

Exon Length (bp) Encoded Region
1 130 Signal peptide (residues 1–21)
2 116 Spacer peptide (residues 22–50)
3 703 Bioactive domain (residues 51–101)

Evolutionary Conservation Across Mammalian Species

The GAST gene exhibits strong evolutionary conservation among mammals, particularly in regions encoding bioactive gastrin peptides. For example, the sulfated tyrosine residue at position 12 of gastrin-17 is conserved in humans, mice, and rats, underscoring its functional importance . The mouse ortholog (Gast) shares 75% sequence homology with human GAST and retains similar exon-intron organization, though its promoter region diverges to accommodate species-specific regulatory mechanisms . Comparative studies highlight conserved proteolytic processing sites, such as dibasic residues (Lys⁷⁴-Lys⁷⁵ in humans), which facilitate maturation of gastrin-34 to gastrin-17 .

Table 2: Comparative Features of GAST Genes in Mammals

Species Gene Location Exons Key Conserved Motifs
Human Chr 17q21 3 Tyr¹² sulfation, Lys⁷⁴-Lys⁷⁵
Mouse Chr 11qE2 3 Tyr¹² sulfation, Arg⁷⁴-Arg⁷⁵
Rat Chr 1q12 3 Tyr¹² sulfation, Lys⁷⁴-Lys⁷⁵

Properties

Molecular Formula

C97H124N20O34S2

Molecular Weight

2178.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1

InChI Key

WSLIFCVCCVWYQQ-RNXBIMIWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Origin of Product

United States

Biological Activity

Gastrin I (human) (sulfated) is a biologically active peptide that plays a critical role in the regulation of gastric acid secretion and digestive processes. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Overview of Gastrin I

Gastrin is a hormone produced by G cells in the stomach lining and is primarily involved in stimulating gastric acid secretion. Gastrin I, specifically, is a 17-amino acid peptide that can exist in both sulfated and non-sulfated forms. The sulfation of gastrin I, particularly at the tyrosine residue, has been studied for its potential impact on biological activity.

Binding to Gastrin Receptors:
Gastrin exerts its effects by binding to specific receptors on gastric parietal cells, leading to increased acid secretion. Research indicates that sulfation enhances the affinity of gastrin for these receptors. For example, studies show that O-sulfation of the tyrosine residue in gastrin I significantly increases its binding affinity (Kd approximately 0.3 nM) compared to unsulfated forms (Kd approximately 10 nM) .

Gastric Acid Secretion:
Despite the enhanced receptor binding, studies have demonstrated that sulfation does not significantly alter the gastric acid secretory potency of gastrin in humans. In a controlled study, both sulfated and non-sulfated gastrin-17 were infused into subjects, resulting in similar acid secretory responses . The maximal acid response was comparable between the two forms, suggesting that while sulfation enhances receptor affinity, it does not translate into increased physiological activity.

Comparative Studies

A series of studies have been conducted to compare the biological activities of sulfated and non-sulfated gastrins:

  • Study on Gastric Acid Secretion: In one study involving six normal subjects, intravenous infusions of sulfated and non-sulfated gastrin-17 were administered. The results indicated no significant differences in gastric acid output between the two forms .
  • Binding Affinity Experiments: Another investigation focused on chemically modified derivatives of gastrin I showed that certain modifications could enhance or diminish receptor binding and biological activity. For instance, replacing specific amino acids altered both binding affinity and agonist/antagonist properties .

Degradation Studies

Research has also examined how sulfation affects the stability of gastrin. It was found that the presence of a sulfate group reduces the rate of hydrolysis by endopeptidase 24.11, suggesting that sulfation may prolong the half-life of gastrin in circulation .

Data Table: Summary of Key Findings

Study FocusFindings
Binding Affinity Sulfated gastrin shows higher affinity (Kd ~0.3 nM) than non-sulfated (Kd ~10 nM) .
Gastric Acid Secretion No significant difference in acid output between sulfated and non-sulfated forms .
Degradation Rates Sulfation reduces hydrolysis rate by endopeptidase 24.11, indicating increased stability .

Case Study 1: Clinical Implications

A clinical trial assessed the effects of sulfated gastrin on patients with gastric disorders. The results indicated that while sulfated gastrin binds effectively to receptors, its therapeutic efficacy in enhancing gastric acid secretion was limited compared to unsulfated variants.

Case Study 2: Metabolism Analysis

In another study involving healthy volunteers, researchers measured plasma concentrations after administration of synthetic sulfated gastrin. The findings revealed similar metabolic rates for both sulfated and unsulfated forms, further supporting the notion that sulfation does not significantly impact overall biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Sulfation Key Residues Receptor Affinity Acid Secretion Potency
Gastrin I (Sulfated) Yes Tyr(SO₃H) at position 12 High High
Gastrin I (Non-Sulfated) No Tyr at position 12 Moderate Moderate
[Leu¹⁵]-Gastrin I No Leu at position 15 Altered Reduced

Table 2: Analytical Properties of Gastrin Forms

Form Purity (%) Elution Order (HPLC) Molecular Weight
Gastrin I (Sulfated) 96.8 Early 2178.27
Gastrin I (Non-Sulfated) >95 Late 2160.26
Big Gastrin (G34) ≥95.0 Intermediate ~3800

Preparation Methods

Core Protocol for 17-Residue Gastrin I

The predominant method involves Fmoc-based SPPS on 2-chlorotrityl (Clt) resin, leveraging its high acid sensitivity to minimize sulfate degradation. Key steps include:

  • Resin Loading : 0.2 mmol/g substitution using Fmoc-Tyr(SO₃Na)-OH (2.5 eq) with DIPEA in DCM.
  • Chain Elongation :
    • Coupling: HBTU/HOBt (4 eq) in DMF, 2×1 hr cycles per residue.
    • Deprotection: 20% piperidine/DMF (2×5 min).
  • Final Cleavage : 90% TFA/H₂O at 0°C for 8–18 hr, achieving 85–92% sulfate retention.

Critical Parameters :

  • Temperature control (<4°C during cleavage) reduces desulfation rate (k = 0.12 hr⁻¹ at 0°C vs. 1.8 hr⁻¹ at 25°C).
  • Mg²⁺/Zn²⁺ (10 mM) in assay buffer stabilizes alkaline phosphatase conjugates during ELISA quantification.

Yield : 26–38% after HPLC purification (C18, 0.1% TFA/acetonitrile).

Segment Condensation for Large Sulfated Peptides

Synthesis of 34-Residue Big Gastrin-II

For peptides exceeding 20 residues, convergent SPPS improves purity by reducing deletion sequences:

Segment Residues Resin Coupling Reagent Yield
N-terminal 1–12 Clt PyBOP/DIEA 78%
Middle 13–24 Wang HBTU/HOBt 65%
C-terminal 25–34 Clt DIC/HOAt 71%

Protocol :

  • Synthesize segments separately using Fmoc-Tyr(SO₃Na)-OH.
  • Condense via PyBOP activation (5 eq) in DMF/NMP (1:1).
  • Global deprotection: 90% TFA/5% TIS/5% H₂O at 0°C ×15 hr.

Outcome : 14% final yield vs. 6% for stepwise synthesis.

Sulfation Stabilization Strategies

Neopentyl (nP) Protection

Incorporating Fmoc-Tyr(SO₃nP)-OH prevents desulfation during TFA cleavage:

  • Deprotection : 0.5 M NaN₃ in DMF/H₂O (3:2), 24 hr.
  • Efficiency : 94% sulfate retention vs. 72% with unprotected Tyr.

Low-Temperature Deprotection Kinetics

Tyr(SO₃H) desulfation follows Arrhenius kinetics:
$$ \text{ln}(k) = \frac{-Ea}{R} \left(\frac{1}{T}\right) + \text{ln}(A) $$
Where $$ E
a = 110.5 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger = 59.6 \, \text{J/K·mol} $$ .

Operational Window :

  • 0°C: 15% desulfation over 18 hr.
  • 25°C: 83% desulfation in 2 hr.

Post-Synthesis Processing

Extraction and Purification

  • Plasma/Serum : EDTA/aprotinin collection, Sep-Pak C18 extraction (1% TFA elution).
    • Recovery: 101.9% in serum, 107.9% in citrate plasma.
  • HPLC Conditions :
    • Column: Phenomenex C18 (250 × 4.6 mm, 5 µm).
    • Gradient: 10–40% acetonitrile/0.1% TFA over 30 min.

Analytical Validation

  • ELISA : IBL-America kit (Cat. IB09607) with 39.1–10,000 pg/mL range.
    • Cross-reactivity: <0.1% with CCK-8, gastrin-34.
  • MS/MS : Q-TOF identification of [M+3H]³⁺ at m/z 699.8 (calc. 699.3).

Comparative Analysis of Synthetic Methods

Method Peptide Length Sulfate Retention Yield Purity
Stepwise SPPS 17 residues 85% 38% 92%
Segment Condensation 34 residues 88% 14% 95%
nP-Protected SPPS 17 residues 94% 32% 89%

Trade-offs : Segment condensation enhances purity for long peptides but requires multi-step ligation. Neopentyl protection increases sulfate stability at the cost of additional deprotection steps.

Challenges and Mitigation

Byproduct Formation

  • Major Impurities :
    • Desulfated gastrin (Δm/z -80).
    • Oxidation products (Met¹⁰ sulfoxide).
  • Resolution :
    • Ion-pairing HPLC with 10 mM ammonium acetate.

Recent Advances (2020–2025)

Chemoselective Sulfation

Site-specific Tyr sulfation via Fmoc-Tyr(SO₃nP)-OH enables synthesis of CCR5 sulfopeptides for HIV studies.

Automated Synthesis Platforms

Bachem APS-48 synthesizer achieves 1.5 µmol scale production with 89% coupling efficiency for gastrin-I.

Q & A

Q. What structural features of Gastrin I (human) (sulfated) are critical for its biological activity?

Gastrin I (human) (sulfated) contains a sulfated tyrosine residue at position 12 (Tyr(SO₃H)), which is essential for binding to the cholecystokinin-B receptor (CCK-BR) and subsequent activation of downstream signaling pathways. The peptide sequence (Pyr-GPWLEEEEEA-sTyr-GWMDF-NH₂) includes a pyroglutamate modification at the N-terminal and an amidated C-terminal, both stabilizing the molecule against enzymatic degradation . Experimental studies using desulfated analogs show a 10-fold reduction in receptor affinity, highlighting the necessity of sulfation for functional activity .

Q. What in vitro models are commonly used to study Gastrin I (human) (sulfated)?

Gastrointestinal epithelial organoids are a primary model for studying Gastrin I’s trophic effects. For example, human gastric organoids cultured with 10 nM Gastrin I (sulfated) exhibit increased proliferation and mucin secretion, validated via Ki-67 immunohistochemistry and qPCR for mucosal markers . Immortalized cell lines (e.g., AGS or MKN45 gastric cancer cells) are also used to assess receptor-mediated responses, with dose-dependent ERK phosphorylation observed at 1–100 nM concentrations .

Q. How is Gastrin I (human) (sulfated) synthesized and purified for research use?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Sulfation is introduced via a pre-sulfated tyrosine residue or post-synthetic modification. Purification involves reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), with purity >95% confirmed by LC-MS. Critical quality control parameters include molecular weight verification (2176.8 Da) and sulfation efficiency (>98%) .

Advanced Research Questions

Q. How do variations in sulfation efficiency during synthesis impact functional analysis?

Incomplete sulfation (<95%) can produce inactive analogs that compete with native Gastrin I, leading to false-negative results in receptor-binding assays. Researchers should quantify sulfation via LC-MS/MS (e.g., using a Q-TOF instrument) and validate bioactivity using CCK-BR-transfected HEK293 cells, where EC₅₀ values for sulfated vs. non-sulfated forms differ by >10-fold .

Q. What methodological strategies resolve discrepancies in reported CCK-BR binding affinities?

Discrepancies arise from differences in receptor sources (e.g., transfected cells vs. native tissue) and assay conditions. Standardization using a radioligand binding assay (³H-gastrin, KD ~0.5 nM) with homogenized porcine gastric mucosa reduces variability. Parallel studies with CCK-BR antagonists (e.g., YM022) confirm specificity .

Q. How can Gastrin I (human) (sulfated) be quantified in complex biological matrices?

LC-MS/MS is the gold standard. A validated method involves:

  • Extraction : Acidified methanol precipitation.
  • Chromatography : C8 column, 0.1% formic acid/acetonitrile gradient.
  • Detection : MRM transitions m/z 725.3 → 110.1 (Gastrin I sulfated) and m/z 730.3 → 115.1 (¹³C/¹⁵N-labeled internal standard). This method achieves a lower limit of quantification (LLOQ) of 5 pg/mL in serum .

Data Contradiction Analysis

Q. Why do some studies report Gastrin I (sulfated) as oncogenic, while others emphasize its trophic role?

Context-dependent effects are observed:

  • Trophic Role : In normal gastric epithelium, Gastrin I (sulfated) promotes mucosal repair at physiological concentrations (1–10 nM) via PI3K/Akt signaling .
  • Oncogenic Potential : In H. pylori-infected or metaplastic tissues, chronic exposure (≥100 nM) upregulates COX-2 and β-catenin, driving dysplasia. Discrepancies arise from model systems (e.g., transgenic mice vs. human biopsies) and dosing regimens .

Methodological Tables

Parameter LC-MS/MS Method (Gastrin I Sulfated) ELISA Method
LLOQ 5 pg/mL50 pg/mL
Specificity High (resolves sulfated/non-sulfated)Moderate (cross-reacts with G34)
Sample Throughput 40 samples/day96 samples/plate
Reference

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